molecular formula C16H14Cl3IN2O B11988852 3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide CAS No. 303106-60-7

3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide

Cat. No.: B11988852
CAS No.: 303106-60-7
M. Wt: 483.6 g/mol
InChI Key: HIQQWRQEQQNCHX-UHFFFAOYSA-N
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Description

3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of iodine, trichloroethyl, and toluidino groups attached to a benzamide core. Its unique structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide typically involves multiple steps, starting with the iodination of a benzamide derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine and trichloroethyl groups into other compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide is unique due to the presence of the 4-toluidino group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

CAS No.

303106-60-7

Molecular Formula

C16H14Cl3IN2O

Molecular Weight

483.6 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3IN2O/c1-10-5-7-13(8-6-10)21-15(16(17,18)19)22-14(23)11-3-2-4-12(20)9-11/h2-9,15,21H,1H3,(H,22,23)

InChI Key

HIQQWRQEQQNCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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